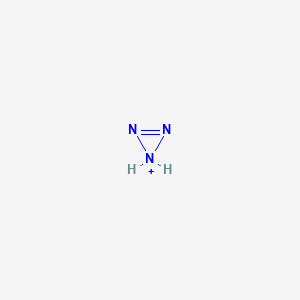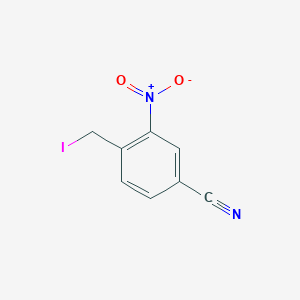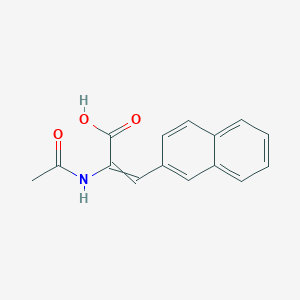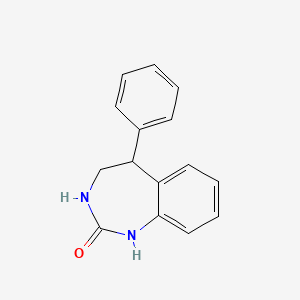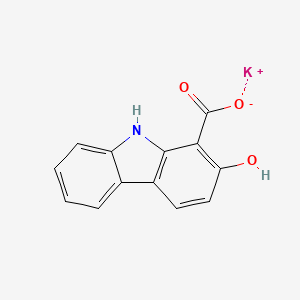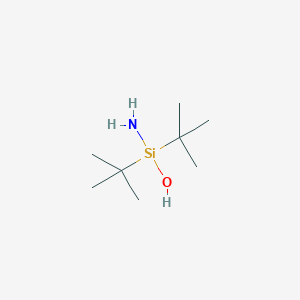
2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole): is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole rings connected by a disulfide bond, with ethoxy groups attached to the 5th position of each benzothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings.
Introduction of Ethoxy Groups: The ethoxy groups are introduced by reacting the benzothiazole rings with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of Disulfide Bond: The final step involves the oxidation of the thiol groups to form the disulfide bond, connecting the two benzothiazole rings. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(1,3-benzothiazole): Similar structure but lacks the ethoxy groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a disulfide bond.
Benzothiazole: The simplest form, containing only the benzothiazole ring without additional functional groups.
Uniqueness
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) is unique due to the presence of ethoxy groups and a disulfide bond, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
90382-11-9 |
|---|---|
Fórmula molecular |
C18H16N2O2S4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
5-ethoxy-2-[(5-ethoxy-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-21-11-5-7-15-13(9-11)19-17(23-15)25-26-18-20-14-10-12(22-4-2)6-8-16(14)24-18/h5-10H,3-4H2,1-2H3 |
Clave InChI |
TZLCHAIMMFAIAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


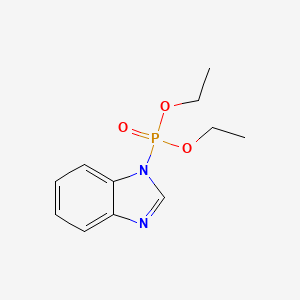



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
